Bzl-his-ome 2hcl
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Overview
Description
Benzyl-histidine-methyl ester dihydrochloride is a chemical compound known for its role as a sweet almond and yeast β-glucosidase inhibitor . It is commonly used in scientific research due to its inhibitory properties.
Mechanism of Action
Target of Action
Bzl-his-ome 2hcl is primarily a β-glucosidase inhibitor . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in oligosaccharides and polysaccharides, and thus plays a crucial role in carbohydrate metabolism.
Mode of Action
The compound interacts with β-glucosidase, inhibiting its function . .
Biochemical Pathways
As a β-glucosidase inhibitor, this compound affects the carbohydrate metabolism pathway by inhibiting the breakdown of complex carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-histidine-methyl ester dihydrochloride involves the esterification of histidine with methanol, followed by benzylation and subsequent conversion to the dihydrochloride salt . The reaction conditions typically include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzyl-histidine-methyl ester dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl-histidine-methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Benzyl-histidine-methyl ester dihydrochloride is widely used in scientific research due to its inhibitory properties. It is utilized in:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: Inhibiting β-glucosidase activity in biological samples.
Medicine: Potential therapeutic applications due to its inhibitory effects.
Industry: Used in the production of specific chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzyl-L-histidinate dihydrochloride
- Histidine derivatives with similar inhibitory properties
Uniqueness
Benzyl-histidine-methyl ester dihydrochloride is unique due to its specific inhibitory action on β-glucosidase enzymes. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Overview
Benzyl-histidine-methyl ester dihydrochloride (Bzl-his-ome 2HCl) is a compound recognized for its biological activities, particularly as an inhibitor of β-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and the inhibition of its activity can have significant implications in various fields, including biochemistry, medicine, and industry.
Target Enzyme : this compound specifically targets β-glucosidase, an enzyme responsible for hydrolyzing β-glucosidic bonds in carbohydrates.
Mode of Action : The compound binds to the active site of β-glucosidase, effectively preventing the enzyme from catalyzing the breakdown of complex carbohydrates into simpler sugars. This inhibition can lead to altered metabolic pathways and has potential therapeutic applications in conditions where carbohydrate metabolism is disrupted.
Biological Applications
This compound has been explored for various applications:
- Biological Research : It is used in studies aimed at understanding carbohydrate metabolism and enzyme kinetics.
- Medical Research : Due to its inhibitory effects on β-glucosidase, it has potential therapeutic applications in managing diseases such as diabetes and certain metabolic disorders.
- Industrial Use : The compound can be utilized in the production of pharmaceuticals and other chemicals that require specific enzymatic reactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:
Compound Name | Inhibitory Target | Unique Features |
---|---|---|
This compound | β-glucosidase | Specific binding to the enzyme's active site |
Methyl benzyl-L-histidinate dihydrochloride | Various enzymes | Broader spectrum of activity but less specificity |
L-Histidine derivatives | Multiple targets | General role in metabolism but not primarily an inhibitor |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : Research indicates that this compound effectively inhibits β-glucosidase activity in vitro, demonstrating a dose-dependent response. This finding suggests its potential as a therapeutic agent in conditions characterized by excessive β-glucosidase activity.
- Metabolic Pathway Analysis : Further investigations have shown that the inhibition of β-glucosidase by this compound leads to significant changes in carbohydrate metabolism pathways, which could be beneficial in metabolic disorders like diabetes.
- Therapeutic Potential : Clinical studies are ongoing to evaluate the efficacy of this compound as a treatment option for diseases associated with carbohydrate metabolism dysfunctions. Preliminary results indicate promising outcomes when used alongside traditional therapies .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSACUQIXYWWVRO-GXKRWWSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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